molecular formula C16H18ClN3O4S B11133545 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B11133545
M. Wt: 383.9 g/mol
InChI Key: OICKYQXCOVFORM-UHFFFAOYSA-N
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Description

This compound belongs to the glycinamide class, featuring a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring, a methyl group on the sulfonamide nitrogen (N²), and a pyridin-3-ylmethyl substituent on the adjacent nitrogen. Its molecular formula is inferred as C₂₁H₂₁ClN₄O₅S (approximate mass: ~490–500 g/mol), though exact data is unavailable in the provided evidence.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H18ClN3O4S/c1-20(11-16(21)19-10-12-4-3-7-18-9-12)25(22,23)15-8-13(17)5-6-14(15)24-2/h3-9H,10-11H2,1-2H3,(H,19,21)

InChI Key

OICKYQXCOVFORM-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can affect various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Evidence ID
Target Compound 5-Cl-2-MeO-phenylsulfonyl, N²-Me, pyridin-3-ylmethyl C₂₁H₂₁ClN₄O₅S* ~490–500 Hypothesized enhanced binding affinity N/A
N²-(5-Chloro-2-methoxyphenyl)-N²-[(4-Me-3-NO₂-phenyl)sulfonyl]-N-3-pyridinylglycinamide 4-Me-3-NO₂-phenylsulfonyl C₂₁H₁₉ClN₄O₆S 490.915 Increased electron-withdrawing effects
N-(2-Benzoyl-4-Cl-phenyl)-N²-benzyl-N²-[(5-Cl-2-MeO-phenyl)sulfonyl]glycinamide Benzoyl, benzyl, 4-Cl-phenyl C₂₉H₂₄Cl₂N₂O₅S 583.480 Higher steric bulk, reduced solubility
N²-(5-Cl-2-MeO-phenyl)-N²-(MeSO₂)-N-(tetrahydrofuran-2-ylmethyl)glycinamide MeSO₂, tetrahydrofuran-2-ylmethyl C₁₆H₂₁ClN₂O₅S* ~396.87 Altered H-bonding potential
N-(5-Cl-2-MeO-phenyl)benzenesulfonamide Simple benzenesulfonamide (no glycinamide) C₁₃H₁₁ClNO₃S 296.75 Anti-convulsant, anti-hypertensive

*Inferred from structural similarity to and .

Key Observations:
  • Steric Effects : The benzoyl and benzyl groups in increase molecular weight (~583 g/mol) and steric hindrance, which may limit membrane permeability .
  • Sulfonyl Variations : Replacement of phenylsulfonyl with methylsulfonyl () reduces aromatic interactions but may improve metabolic stability .
  • Glycinamide Backbone : The absence of the glycinamide moiety in simplifies the structure but likely diminishes receptor affinity, highlighting its importance in the target compound .

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